N-(1-cyclopropylethyl)-3-methylaniline is an organic compound characterized by the presence of a cyclopropyl group, a methylaniline moiety, and an ethyl substituent. Its molecular formula is C12H15N, with a molecular weight of approximately 189.25 g/mol. The compound's structure features a cyclopropylethyl group attached to the nitrogen of the aniline, which contributes to its unique chemical properties and biological activities.
The cyclopropyl group, known for its ring strain due to the small bond angles (approximately 60°), influences the reactivity and stability of the compound. This structural feature is significant in various
N-(1-cyclopropylethyl)-3-methylaniline exhibits notable biological activities, particularly in its interactions with enzymes and cellular systems:
The synthesis of N-(1-cyclopropylethyl)-3-methylaniline can be achieved through various methods:
N-(1-cyclopropylethyl)-3-methylaniline finds applications across various fields:
Research on N-(1-cyclopropylethyl)-3-methylaniline has focused on its interactions with biological systems:
Several compounds share structural similarities with N-(1-cyclopropylethyl)-3-methylaniline. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(cyclopropylmethyl)-3-methylaniline | Contains a cyclopropyl group | Similar reactivity but different substitution pattern |
3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline | Contains a chloro and methoxy group | Exhibits different biological activities due to halogen substitution |
N,N-dimethylcyclopropylamine | Dimethyl substitution on nitrogen | Different steric effects impacting enzyme interactions |
4-cyclopropylaniline | Cyclopropane directly attached to aniline | Lacks ethyl substitution affecting solubility and reactivity |
These compounds illustrate the diversity within this chemical class while emphasizing the unique structural features and biological activities of N-(1-cyclopropylethyl)-3-methylaniline .